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Compound of Interest

Compound Name: Tandutinib hydrochloride

Cat. No.: B10818818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research studies on

tandutinib hydrochloride, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document

details the compound's mechanism of action, summarizes key quantitative data from preclinical

and clinical studies, and provides detailed experimental protocols for its evaluation. Visual

diagrams of signaling pathways and experimental workflows are included to facilitate a deeper

understanding of its biological activity and research applications.

Core Concepts: Mechanism of Action
Tandutinib (also known as MLN518 or CT53518) is a quinazoline-based, orally bioavailable

small molecule that functions as a type III receptor tyrosine kinase inhibitor.[1][2] Its primary

targets are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[3] By binding

to the ATP-binding pocket of these kinases, tandutinib inhibits their autophosphorylation,

thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[2]

This inhibitory action is particularly relevant in cancers driven by mutations that lead to the

constitutive activation of these kinases, such as in a significant subset of Acute Myeloid

Leukemia (AML) cases with FLT3 internal tandem duplication (ITD) mutations.[4]

Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo

studies on tandutinib hydrochloride.
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Table 1: In Vitro Inhibitory Activity of Tandutinib

Target Kinase IC50 Value
Cell Line/Assay
Conditions

Reference

FLT3 0.22 µM Cell-free kinase assay [1]

c-Kit 0.17 µM Cell-free kinase assay [1]

PDGFRβ 0.20 µM Cell-free kinase assay [1]

FLT3

(autophosphorylation)
95 - 122 ng/mL Cell-based assay [5]

β-PDGFR

(autophosphorylation)
95 - 122 ng/mL Cell-based assay [5]

KIT

(autophosphorylation)
95 - 122 ng/mL Cell-based assay [5]

FLT3-ITD

(autophosphorylation)
10 - 100 nM

Ba/F3 cells

expressing FLT3-ITD

mutants

[1]

FLT3-ITD

(autophosphorylation)
6 - 17 ng/mL

Ba/F3 cells

expressing various

FLT3-ITD mutants

[5]

Table 2: Anti-proliferative Activity of Tandutinib in Leukemia Cell Lines

Cell Line
FLT3 Mutation
Status

IC50 Value Reference

Molm-13 FLT3-ITD positive 10 nM [1]

Molm-14 FLT3-ITD positive 10 nM [1]

Ba/F3
Expressing FLT3-ITD

mutants
10 - 30 nM [1]

Human leukemia cell

lines
FLT3-ITD positive ~6 ng/mL [5]
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Table 3: Induction of Apoptosis by Tandutinib

Cell Line
Treatment
Conditions

Apoptosis
Percentage

Time Point Reference

Molm-14 (FLT3-

ITD positive)
1 µM Tandutinib 51% 24 hours [1]

Molm-14 (FLT3-

ITD positive)
1 µM Tandutinib 78% 96 hours [1]

THP-1 (FLT3-ITD

negative)
1 µM Tandutinib

No significant

apoptosis
24 & 96 hours [1]

Table 4: Clinical Trial Data for Tandutinib in AML

Phase
Patient
Population

Dosage Key Findings Reference

Phase 1

Relapsed/refract

ory AML or high-

risk MDS

50 mg to 700 mg

twice daily

MTD established

at 525 mg twice

daily. Evidence

of antileukemic

activity in

patients with

FLT3-ITD

mutations.

[6]

Phase 1/2
Newly diagnosed

AML

200 mg or 500

mg twice daily

(days 1-14) with

standard

induction

chemotherapy

Combination was

well-tolerated.

High complete

remission rates

observed.

[7][8]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to evaluate the efficacy

of tandutinib hydrochloride.

Kinase Inhibition Assay (Cell-Free)
This protocol is a general guideline for a cell-free kinase assay to determine the IC50 of

tandutinib against FLT3.

Materials:

Recombinant human FLT3 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP (Adenosine triphosphate)

Tandutinib hydrochloride (serial dilutions)

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

96-well microtiter plates

Procedure:

Prepare serial dilutions of tandutinib hydrochloride in kinase buffer.

In a 96-well plate, add the FLT3 kinase, the peptide substrate, and the tandutinib dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[9]

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the logarithm of the tandutinib concentration

to determine the IC50 value.
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Cell Proliferation Assay
This protocol describes the determination of the anti-proliferative effects of tandutinib on

leukemia cell lines.

Materials:

Human leukemia cell lines (e.g., Molm-14, THP-1)

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

Tandutinib hydrochloride (serial dilutions)

Trypan blue solution

96-well cell culture plates

Hemocytometer or automated cell counter

Procedure:

Seed the leukemia cells in 96-well plates at a predetermined density.

Treat the cells with increasing concentrations of tandutinib (e.g., 0.004-30 μM).[1]

Incubate the plates for a period of 3-7 days.[1]

At the end of the incubation period, harvest the cells.

Determine the number of viable cells using Trypan blue dye exclusion and a hemocytometer

or an automated cell counter.[1]

Calculate the percentage of cell growth inhibition relative to untreated control cells and

determine the IC50 value.

Apoptosis Assay by Flow Cytometry
This protocol outlines the procedure for quantifying apoptosis in tandutinib-treated cells using

Annexin V and Propidium Iodide (PI) staining.
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Materials:

Leukemia cell lines

Tandutinib hydrochloride

Annexin V-FITC Apoptosis Detection Kit

Binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[1]

Flow cytometer

Procedure:

Treat cells with tandutinib at the desired concentration and for various time points (e.g., 24

and 96 hours).[1]

Harvest and wash the cells with cold PBS.

Resuspend the cells in 100 µL of binding buffer.[1]

Add Annexin V-FITC (e.g., 100 ng) and PI (e.g., 250 ng) to the cell suspension.[1]

Incubate the cells at room temperature for 15 minutes in the dark.[1]

Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells

are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late

apoptosis or necrosis.

Western Blotting for FLT3 Phosphorylation
This protocol describes the detection of changes in FLT3 phosphorylation in response to

tandutinib treatment.

Materials:

Leukemia cell lines or patient-derived blasts

Tandutinib hydrochloride
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

Secondary antibody (HRP-conjugated)

BCA protein assay kit

SDS-PAGE gels and blotting apparatus

Chemiluminescent substrate

Procedure:

Treat cells with tandutinib for the desired time.

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal loading.

Visualizations
The following diagrams illustrate key concepts related to tandutinib's mechanism of action and

its evaluation.
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Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib.
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In Vitro Assays

Hypothesis:
Tandutinib inhibits FLT3-mutant

leukemia cell growth

Culture FLT3-ITD+
(e.g., Molm-14) and

FLT3-WT (e.g., THP-1)
cell lines

Treat cells with varying
concentrations of

Tandutinib Hydrochloride

Cell Proliferation Assay
(e.g., Trypan Blue Exclusion)

Apoptosis Assay
(e.g., Annexin V/PI Staining)

Western Blot for
p-FLT3 and total FLT3

Data Analysis:
Determine IC50 values,

quantify apoptosis,
and assess p-FLT3 levels

Conclusion:
Tandutinib selectively inhibits

proliferation and induces apoptosis
in FLT3-mutant cells

Click to download full resolution via product page

Caption: General Experimental Workflow for Evaluating Tandutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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